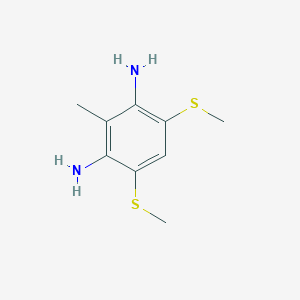

3,5-Dimethylthio-2,6-diaminotoluene

説明

Structure

2D Structure

特性

IUPAC Name |

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDBDYPHJXUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)SC)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869437 | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104983-85-9, 106264-79-3 | |

| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacure 300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Derivatization Crystallization Processes for Diaminotoluene Separation

The separation of diaminotoluene isomers is a critical step in the production of various chemical intermediates. Toluene (B28343) diisocyanate (TDI), for instance, is primarily produced from mixtures of 2,4- and 2,6-toluenediamine. google.com The industrial synthesis of TDA typically involves the nitration of toluene to produce mixed dinitrotoluenes, which are then reduced to form a mixture of TDA isomers. patsnap.com The most common mixtures are 80:20 and 65:35 ratios of 2,4-TDA to 2,6-TDA. patsnap.com Fractional distillation is often used to separate the desired meta-isomers (2,4- and 2,6-) from ortho-isomer by-products. google.com However, separating the meta-isomers from each other requires more specialized techniques like crystallization.

Derivatization crystallization is a powerful technique that exploits differences in the solubility and crystal lattice energies of derivatives of closely related isomers. This process involves chemically modifying the isomers in a mixture to form new compounds (derivatives) that have more distinct physical properties, making separation by crystallization more efficient.

One patented technology outlines a specific derivatization crystallization process to completely separate 2,4-diaminotoluene (B122806) and 2,6-diaminotoluene (B122827) from a TDA mixture, achieving product purities of over 99%. google.com The process begins with the raw TDA mixture undergoing rectification to remove impurities like moisture and tar. google.com The core of the separation involves a series of pH adjustments, catalysis, and crystallization steps that selectively precipitate the isomers.

The general steps for separating 2,6-TDA are as follows:

Dissolution: The TDA raw material is dissolved in distilled water. google.com

pH Adjustment & Catalysis: The pH of the solution is adjusted to a range of 6-6.5, and sodium chloride is added to catalyze a reaction, likely forming a derivative salt of the diaminotoluene isomers. google.com

Crystallization & Separation: The solution is then subjected to crystallization, which selectively precipitates the derivative of 2,6-diaminotoluene as a crude product. google.com

Purification: The crude 2,6-diaminotoluene is further purified by sectional rectification to yield a final product with a purity exceeding 99%. google.com

The mother liquor, now enriched with 2,4-diaminotoluene, is then treated to isolate the second isomer. google.com This general strategy highlights how converting the amino groups into derivatives under controlled pH can significantly alter their solubility, facilitating separation.

While the patent describes derivatization through pH adjustment and catalysis, other methods focus on direct recrystallization from specific solvent systems, which can be considered a simpler form of separation without forming a stable chemical derivative. patsnap.comgoogle.com For example, a mixture of 2,4- and 2,6-TDA can be purified by recrystallization from a mixed solvent system of water and an alcohol or ketone. patsnap.com The effectiveness of such processes depends on the precise control of solvent ratios and temperature.

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 1000 kg TDA Mixture (80/20 2,4-/2,6-) | 500 g TDA Mixture (80/20 2,4-/2,6-) |

| Solvent System | 1500 kg Distilled Water, 1500 kg Ethanol | 500 g Distilled Water, 500 g Ethylene Glycol |

| Process Temperature | 50°C (Reflux) | 85°C |

| Crystallization Temp. | 10-15°C | 10-15°C |

| Product | 2,4-Diaminotoluene | 2,4-Diaminotoluene |

| Yield | 58% | 65% |

| Purity (GC) | 99.72% | Not Specified |

| Data derived from a process for purifying 2,4-diaminotoluene by recrystallization. patsnap.com |

The separation of other TDA isomers, such as 3,4- and 2,3-toluenediamine, further illustrates the principles of separation by crystallization. google.com In this case, solvents like toluene, benzene (B151609), or xylene are used. google.com The process involves dissolving the isomer mixture at an elevated temperature and then cooling it to induce precipitation. google.com The yield and purity of the target isomer are highly dependent on the final crystallization temperature.

| Final Crystallization Temperature | Purity of 3,4-Toluenediamine | Yield of 3,4-Toluenediamine |

| 30°C | ~100% | 20-30% |

| -10°C | ~96% | 80-90% |

| Data derived from a process for separating o-toluenediamine isomers. google.com |

This data clearly shows the trade-off between purity and yield that must be managed in crystallization processes. google.com Lowering the temperature increases the amount of precipitated product (yield) but can also cause more impurities to co-precipitate, thus reducing purity. google.com Such findings are crucial for optimizing industrial-scale separations to achieve the desired product specifications efficiently.

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamics in Polymerization Curing Applications

3,5-Dimethylthio-2,6-diaminotoluene, often found in isomeric mixtures known as Dimethylthiotoluenediamine (DMTDA), serves as a liquid aromatic diamine curing agent. johnson-fine.comsynchemie.com Its physical state as a liquid at room temperature provides a significant processing advantage over solid curing agents like 4,4'-methylene-bis(2-chloroaniline) (MOCA), as it eliminates the need for a melting step and allows for processing at lower temperatures. johnson-fine.com

The kinetics of polymerization during curing processes are complex. Initially, the reaction is chemically controlled. As the polymerization progresses and a cross-linked network begins to form, the viscosity of the system increases. This can lead to a period of autoacceleration, where the rate of reaction increases because the mobility of growing polymer chains is reduced, slowing the termination rate. As the system approaches vitrification (the transition to a glassy state), the mobility of all species, including the unreacted monomers and curing agents, becomes severely restricted. At this stage, the reaction becomes diffusion-controlled, leading to a significant decrease in the reaction rate (auto-deceleration) and ultimately leaving some unreacted functional groups. nist.gov The use of specific diamine curing agents like this compound allows for the adjustment of the polymer's gel time and its final glass transition temperature. google.com

Below is a comparative table of processing characteristics for DMTDA and a conventional solid curing agent.

| Feature | This compound (as DMTDA) | 4,4'-methylene-bis(2-chloroaniline) (MOCA) |

| Physical State | Liquid at room temperature johnson-fine.com | Solid, requires melting before use johnson-fine.com |

| Processing Temperature | Lower, no melting required johnson-fine.com | Higher, must be heated above its melting point |

| Pot Life | Extended due to moderated reactivity johnson-fine.com | Shorter, highly reactive |

| Equivalent Weight | Approx. 107 g/eq johnson-fine.com | Approx. 133.5 g/eq johnson-fine.com |

| Mixing | Homogeneous mixing with prepolymers is facilitated google.com | Risk of solidification if temperature drops during mixing johnson-fine.com |

This table presents generalized data for comparison.

Role as a Curing Agent in Polyurethane and Polyurea Systems

The primary industrial application of this compound is as a chain extender and curing agent for polyurethane and polyurea elastomers. johnson-fine.com In this role, it reacts with isocyanate-terminated prepolymers to build the final polymer network, which is essential for achieving high-performance materials with superior mechanical and dynamic properties. johnson-fine.comgoogle.com

The fundamental reaction in polyurethane and polyurea curing involves the nucleophilic addition of the primary amine groups (-NH₂) of the diamine to the highly electrophilic carbon atom of the isocyanate groups (-NCO) on the prepolymer. This reaction is typically rapid and results in the formation of stable urea (B33335) linkages (-NH-CO-NH-).

Since this compound possesses two amine groups, each molecule can react with two separate isocyanate groups. This allows it to act as a "chain extender," linking two prepolymer chains together and significantly increasing the molecular weight. In systems with higher isocyanate functionality, it can also act as a cross-linker, creating a three-dimensional polymer network that imparts toughness, elasticity, and thermal stability to the final material.

The reaction can be summarized as:

2 R-NCO (Isocyanate-terminated Prepolymer) + H₂N-(CH₃S)₂C₆H(CH₃)-NH₂ (Diamine) → R-NH-CO-NH-(CH₃S)₂C₆H(CH₃)-NH-CO-NH-R (Cross-linked Polymer)

The reactivity of this compound is carefully modulated by the substituents on its aromatic ring. The methyl group (-CH₃) is an electron-donating group, which increases the electron density on the ring and enhances the nucleophilicity of the amine groups. However, this electronic effect is counteracted by significant steric hindrance.

The two amine groups at positions 2 and 6 are each flanked by a methyl group and a methylthio group (-SCH₃). These bulky groups physically obstruct the path of the incoming isocyanate group, slowing down the rate of the nucleophilic attack. johnson-fine.com This steric hindrance is the dominant factor controlling the compound's reactivity, resulting in a moderated reaction rate and a longer pot life compared to less-hindered aromatic diamines. johnson-fine.com This controlled reactivity is a desirable characteristic in many casting and coating applications, as it allows for better mixing, flow, and de-gassing of the liquid polymer before it solidifies.

The table below summarizes the influence of the substituents.

| Substituent | Position | Electronic Effect on Amine Reactivity | Steric Effect on Amine Reactivity |

| Methyl (-CH₃) | 1 | Electron-donating (activating) | Hinders adjacent amine groups |

| Amine (-NH₂) (1) | 2 | Reactive group | - |

| Methylthio (-SCH₃) (1) | 3 | Weakly deactivating; electron-donating via resonance but inductive withdrawal | Hinders amine at position 2 |

| Methylthio (-SCH₃) (2) | 5 | Weakly deactivating; electron-donating via resonance but inductive withdrawal | Hinders amine at position 6 |

| Amine (-NH₂) (2) | 6 | Reactive group | - |

Exploration of Amine and Thioether Group Reactivity in Organic Transformations

Beyond its primary use in polymerization, the functional groups of this compound offer potential for other organic transformations.

As a primary aromatic diamine, this compound can undergo typical reactions of this class. These include N-alkylation, N-acylation with acid chlorides or anhydrides to form amides, and Schiff base formation with aldehydes and ketones. Furthermore, the amine groups can be diazotized using nitrous acid at low temperatures to form highly reactive diazonium salts. These intermediates could then, in principle, be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of other functional groups onto the aromatic ring, though the efficiency would be influenced by the existing bulky substituents.

Aromatic diamines are valuable precursors for the synthesis of heterocyclic compounds through cyclocondensation reactions. Although ortho-diamines are most commonly used for this purpose, 1,3-diamines like 2,6-diaminotoluene (B122827) can also participate in such reactions. Theoretically, this compound could react with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents to form seven-membered heterocyclic rings, such as diazepines. The feasibility and outcome of such reactions would depend heavily on the reaction conditions and the steric constraints imposed by the methyl and methylthio groups.

Derivatization Studies for Functionalization

The functionalization of this compound primarily revolves around the reactivity of its two primary amino groups. These groups serve as active sites for derivatization, most notably in polymerization reactions where the molecule acts as a diamine monomer or a curing agent. The primary application of this compound is in the synthesis of high-performance polymers such as polyurethanes and epoxy resins. hntianju.comgantrade.com

The presence of the two amino groups on the aromatic ring allows for the formation of strong, cross-linked polymer networks. hntianju.comcymitquimica.com This reactivity is the cornerstone of its industrial utility, transforming a small molecule into a durable macromolecular structure.

Polymerization via Amino Group Reactions

The principal derivatization pathway for this compound is its reaction with isocyanates to form polyurethanes or with epoxy compounds to cure epoxy resins. These processes are fundamental to its role as a chain extender and curing agent. hntianju.comgantrade.com

In the context of polyurethanes, the amino groups of this compound undergo a polyaddition reaction with diisocyanates. Each amino group reacts with an isocyanate group to form a urea linkage. This reaction is central to the formation of polyurea and polyurethane-urea elastomers, materials known for their excellent mechanical properties and durability. hntianju.com

For epoxy resins, this compound functions as a hardener. The primary amine groups react with the epoxide rings in a ring-opening addition reaction. This process creates a highly cross-linked, three-dimensional network, resulting in a rigid and chemically resistant thermoset material. cymitquimica.comgoogle.com

The table below summarizes the key derivatization reactions of this compound in polymerization.

| Reactant Type | Functional Group | Resulting Linkage | Polymer Product |

| Diisocyanate | -N=C=O | Urea | Polyurea / Polyurethane-urea |

| Epoxy Resin | Epoxide Ring | β-hydroxyamine | Cured Epoxy Resin |

This table illustrates the primary functionalization pathways of this compound through its amino groups.

Synthesis of Monomethylthiotoluenediamine (MMTDA)

In the synthesis of dimethylthiotoluenediamine (DMTDA), an intermediate product, monomethylthiotoluenediamine (MMTDA), is formed. This occurs through the reaction of toluenediamine with dimethyldisulfide in the presence of a catalyst. google.com This process represents a derivatization of the initial toluenediamine to introduce the first methylthio group.

The table below details the compounds involved in the synthesis of DMTDA.

| Compound Name | Abbreviation | Role in Synthesis |

| Toluenediamine | TDA | Starting Material |

| Dimethyldisulfide | DMDS | Reactant |

| Monomethylthiotoluenediamine | MMTDA | Intermediate Product |

| Dimethylthiotoluenediamine | DMTDA | Final Product |

This table outlines the key components in the synthetic route to Dimethylthiotoluenediamine.

Advanced Applications in Polymer Science and Materials Engineering

Utilization in the Formulation of Polyurethane Elastomers

The primary application of 3,5-Dimethylthio-2,6-diaminotoluene in polymer science is as a chain extender in the formulation of polyurethane elastomers. googleapis.com Chain extenders are low molecular weight compounds with reactive hydrogen atoms that react with isocyanate groups to form the hard segments of the polyurethane, significantly influencing the final properties of the elastomer.

| Parameter | Effect of this compound |

| Polymer Network | Influences the formation of hard segments through reaction with isocyanates. |

| Crosslinking Density | Modulates the density of crosslinks within the polymer matrix. |

| Hard Segment Organization | The dimethylthio groups can affect the packing and ordering of the hard segments. |

This table provides a generalized representation of the effects of this compound on polyurethane network parameters based on established principles of polymer chemistry. Specific quantitative data would be dependent on the complete formulation and processing conditions.

Rheokinetic studies, which investigate the change in rheological properties as a chemical reaction progresses, are essential for understanding the curing process of polyurethanes. The reactivity of this compound is a key factor in the curing kinetics. Aromatic diamines with alkylthio substitutions are noted to have a slower reaction rate compared to other aromatic diamines. googleapis.com This controlled reactivity can be advantageous in processes like cast elastomer production, allowing for better processing control and the development of specific material properties. googleapis.com

Contributions to Complex Material Systems

Beyond standard polyurethane elastomers, this compound is integral to the development of more complex material systems, where precise control over the solidification process and final material architecture is critical.

The solidification of oligomeric precursors is a fundamental step in the formation of many thermoset polymers. As a curative, this compound plays a direct role in the transition from a liquid oligomer mixture to a solid, crosslinked polymer. Its reaction with isocyanate-functionalized oligomers drives the solidification process, and its specific reaction kinetics will dictate the pot life and demolding time of the material.

The choice of chain extender is a critical determinant of the macromolecular architecture and, consequently, the mechanical properties of the final polymer. The use of this compound helps to create a segmented copolymer structure with distinct hard and soft segments. The hard segments, formed by the reaction of the diamine and isocyanate, provide strength and rigidity, while the soft segments, typically composed of polyether or polyester (B1180765) polyols, impart flexibility and elasticity. The specific structure of this diamine influences the phase separation between the hard and soft segments, which is a key factor in determining the mechanical response of the elastomer, including its hardness, tensile strength, and abrasion resistance. googleapis.com

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 3,5-Dimethylthio-2,6-diaminotoluene at the electronic level.

While specific DFT studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology is widely applied to analogous aromatic amines and substituted toluenes. nih.govresearchgate.net A DFT study on this molecule would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to accurately model its electronic structure and geometry. google.com

The primary outputs of such a study are the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-N, C-S, C-C, and C-H bond lengths, as well as the angles defining the orientation of the amino (-NH2) and methylthio (-SCH3) groups relative to the toluene (B28343) ring. The planarity of the benzene (B151609) ring and the orientation of the substituents are crucial for understanding steric effects on its reactivity.

Stability analysis is conducted through frequency calculations on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. google.com Furthermore, the total electronic energy obtained from these calculations is a key indicator of the molecule's thermodynamic stability. DFT can also be used to investigate the relative stability of different isomers and conformers of the molecule.

Table 1: Predicted Key Geometric Parameters from a Hypothetical DFT Calculation This table is illustrative and based on expected values for similar structures, as specific published data for this molecule is unavailable.

| Parameter | Predicted Value Range | Description |

| C-N Bond Length | 1.39 - 1.42 Å | Bond between the aromatic carbon and the amine nitrogen. |

| C-S Bond Length | 1.75 - 1.80 Å | Bond between the aromatic carbon and the thioether sulfur. |

| Aromatic C-C Bond Length | 1.39 - 1.41 Å | Bonds forming the benzene ring. |

| N-C-C Bond Angle | 119° - 121° | Angle indicating the in-plane position of the amino group. |

| S-C-C Bond Angle | 118° - 122° | Angle indicating the position of the methylthio group. |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of this compound, particularly its function as a nucleophilic curing agent, can be rationalized through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The amino groups, being strong electron-donating groups, are expected to contribute significantly to the HOMO, making them the primary sites for nucleophilic attack on electrophiles like isocyanates or epoxides.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity and lower kinetic stability. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Global Reactivity Descriptors and Their Significance Formulas are based on Koopmans' theorem approximations where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

For this compound, the electron-donating amino and methylthio groups would increase the HOMO energy, making it a soft nucleophile with high reactivity towards common electrophilic functional groups in polymer resins.

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Matrices

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how curing agents like this compound (DMTDA) interact within a polymer matrix, such as polyurethane or epoxy. researchgate.net These simulations can model the cross-linking process and predict the thermomechanical properties of the final cured material.

In these simulations, DMTDA acts as a chain extender or cross-linker, forming the "hard segments" of the polymer network, which are characterized by rigid aromatic structures and strong intermolecular forces like hydrogen bonding. The polyol or other flexible chains form the "soft segments." The interaction energy between these segments, which can be calculated using MD, governs the degree of phase separation and the ultimate material properties. researchgate.net

MD simulations can provide insights into:

Cross-linking Dynamics: Modeling the reaction between the amine groups of DMTDA and the isocyanate or epoxy groups of the prepolymer. researchgate.net

Interaction Energies: Quantifying the non-bonded interactions (van der Waals and electrostatic) between the curative and the polymer chains.

Hydrogen Bonding: Analyzing the formation of hydrogen bonds between the urea (B33335) or urethane (B1682113) linkages created during curing, which significantly contributes to the material's strength.

Physical Properties: Predicting macroscopic properties such as the glass transition temperature (Tg), Young's modulus, and density of the cured polymer.

Studies on similar aromatic diamines show that the rigid structure of the curative contributes to a high glass transition temperature in the final polymer. The reaction rate of DMTDA is noted to be slower than that of diethyltoluenediamine (B1605086) (DETDA), a characteristic that can be advantageous for providing a longer working time in certain applications.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are essential for verifying the chemical structure, identifying functional groups, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of this compound. While specific spectral data is not widely published, the expected chemical shifts can be predicted based on the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This table is illustrative, showing expected regions for resonance based on typical values for similar functional groups.

| Nucleus | Predicted Shift (ppm) | Multiplicity | Description |

| ¹H NMR | 4.0 - 5.0 | Broad singlet | Protons of the two primary amine (-NH₂) groups. |

| ¹H NMR | 7.0 - 7.2 | Singlet | Aromatic proton (H-4) on the benzene ring. |

| ¹H NMR | 2.4 - 2.5 | Singlet | Protons of the two methylthio (-SCH₃) groups. |

| ¹H NMR | 2.1 - 2.3 | Singlet | Protons of the methyl (-CH₃) group on the ring. |

| ¹³C NMR | 140 - 150 | - | Aromatic carbons attached to the amino groups (C2, C6). |

| ¹³C NMR | 125 - 135 | - | Aromatic carbons attached to the methylthio groups (C3, C5). |

| ¹³C NMR | 120 - 125 | - | Aromatic carbon attached to the methyl group (C1). |

| ¹³C NMR | 115 - 120 | - | Aromatic carbon at position 4 (C4). |

| ¹³C NMR | 15 - 20 | - | Carbon of the methylthio (-SCH₃) groups. |

| ¹³C NMR | 14 - 18 | - | Carbon of the ring methyl (-CH₃) group. |

NMR is particularly useful for distinguishing between isomers, as the number of signals and their splitting patterns are unique to a specific substitution pattern on the aromatic ring. Purity can be assessed by the absence of signals from impurities or other isomers.

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would provide clear evidence for its key structural features.

The most prominent bands would be associated with the N-H stretching vibrations of the primary amine groups. These typically appear as a doublet (one for symmetric and one for asymmetric stretching) in the region of 3300-3500 cm⁻¹. The presence of C-H bonds in the aromatic ring and methyl groups would result in absorptions just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region.

Table 4: Characteristic Infrared (IR) Absorption Bands This table presents expected absorption frequencies based on standard IR correlation charts.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |

| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1500 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-S | Stretch | 600 - 800 | Weak-Medium |

In the context of its use as a curing agent, IR spectroscopy is also a vital tool for monitoring the polymerization reaction by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the concurrent appearance of urea C=O stretching bands (around 1640 cm⁻¹). researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Environmental and Material Samples

Chromatographic methods, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for the analysis of 3,5-Dimethylthio-2,6-diaminotoluene at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. For aromatic amines like the isomers of toluenediamine (TDA), which are structurally related to this compound, GC-MS methods often involve a derivatization step to improve the volatility and thermal stability of the analytes. nih.govmdpi.com This is crucial for preventing peak tailing and improving chromatographic resolution. researchgate.net

In a typical GC-MS analysis of aromatic amines, a capillary column with a non-polar or medium-polarity stationary phase is used for separation. researchgate.net The mass spectrometer is operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. mdpi.com For complex matrices, thermal desorption GC-MS can be employed to analyze semi-volatile compounds released from materials like polyurethanes. rsc.org Given the nature of this compound, a similar GC-MS approach, likely requiring derivatization, would be a suitable analytical strategy.

Table 1: Illustrative GC-MS Conditions for Aromatic Amine Analysis (Adapted for this compound)

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min hold), ramp at 10 °C/min to 300 °C (5 min hold) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |

| Derivatizing Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) or Acetic Anhydride mdpi.comnih.gov |

This table presents a hypothetical set of parameters based on typical methods for related compounds and is for illustrative purposes only.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of many aromatic amines due to its high sensitivity and specificity, particularly for non-volatile or thermally labile compounds. frag-den-staat.denih.gov This technique does not always require derivatization, allowing for simpler sample preparation. frag-den-staat.de

Various LC separation modes can be employed, including reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). nih.gov Reversed-phase LC using C18 columns is common, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. shimadzu.commdpi.com HILIC can be advantageous for highly polar compounds. nih.gov

The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing isomers and reducing matrix interference. frag-den-staat.deresearchgate.net Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used for aromatic amine analysis. researchgate.netresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Aromatic Amine Analysis (Adapted for this compound)

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical set of parameters based on typical methods for related compounds and is for illustrative purposes only.

Development of Derivatization Protocols for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance both GC and LC analyses.

For GC-MS, derivatization is often necessary to increase the volatility and thermal stability of the diamine. Acylation with reagents such as acetic anhydride or perfluorinated anhydrides (e.g., heptafluorobutyric anhydride, HFBA) is a common strategy. mdpi.comnih.gov This process replaces the active hydrogens on the amine groups with acyl groups, reducing polarity and improving chromatographic behavior. nih.gov

In LC-MS/MS, while not always required, derivatization can be used to improve the separation of isomers and enhance ionization efficiency. nih.gov For instance, derivatization can introduce a readily ionizable group or a group that imparts a unique fragmentation pattern, aiding in the differentiation of structurally similar compounds. The use of Diels-Alder reagents has been shown to be effective for certain classes of compounds to improve ionization and chromatographic separation. nih.gov

Sample Preparation and Extraction Strategies in Complex Matrices

The effective extraction of this compound from complex matrices such as soil, water, or polymeric materials is a critical step for accurate analysis. The choice of extraction technique depends on the nature of the sample matrix and the concentration of the analyte.

For solid samples like polyurethane foams or textiles, solvent extraction is a common approach. nih.govresearchgate.net Methanol is often used to extract aromatic amines from such materials. nih.gov For environmental samples like soil or sediment, pressurized liquid extraction (PLE) or Soxhlet extraction may be employed to achieve higher extraction efficiencies.

Liquid samples, such as water or urine, often require a concentration and clean-up step. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.netresearchgate.net SPE cartridges with various sorbents (e.g., C18, ion-exchange) can be used to selectively retain the analyte of interest while removing interfering matrix components. researchgate.netnih.gov Liquid-liquid extraction (LLE) is another common technique where the analyte is partitioned from the aqueous sample into an immiscible organic solvent, such as dichloromethane (B109758) or toluene (B28343). researchgate.net

Following extraction, the sample may require further clean-up steps to remove co-extracted matrix components that could interfere with the analysis. This can involve techniques such as gel permeation chromatography (GPC) or additional SPE steps.

Environmental Behavior and Transformation Studies

Persistence and Mobility Assessment in Aquatic and Terrestrial Environments

Specific studies detailing the persistence and mobility of 3,5-Dimethylthio-2,6-diaminotoluene in aquatic and terrestrial environments have not been identified in the reviewed literature. Safety Data Sheets for the compound consistently state that data on persistence and degradability are not available. chemicalbook.com

In general, the environmental persistence and mobility of organic substances are influenced by factors such as their water solubility, soil adsorption coefficient (Koc), and susceptibility to degradation processes. nih.gov For aromatic amines, the amino groups can lead to strong bonding with soil organic matter, potentially reducing mobility. nih.gov However, without experimental data for this compound, its specific behavior in soil and water remains uncharacterized. The addition of organic matter to soil can increase the retention of some organic compounds in the upper soil layers, but dissolved organic carbon can also facilitate their transport. researchgate.netnih.gov

The mobility of a chemical in soil is often categorized based on its retardation factor (Rf). For example, the herbicide saflufenacil (B1680489) has been shown to be weakly sorbed in various tropical soils, with mobility ranging from mobile (Rf = 0.70) to very mobile (Rf = 0.99), indicating a potential for leaching. awsjournal.org Such specific data is not available for this compound.

Biodegradation Pathways and Environmental Half-lives

Detailed biodegradation pathways and environmental half-lives for this compound are not documented in the available scientific literature. The general principles of aromatic amine biodegradation involve processes such as dioxygenation, deamination, and hydroxylation, often leading to ring cleavage. frontiersin.orgresearchgate.net Bacteria have been shown to degrade various monocyclic aromatic amines, utilizing them as a source of carbon and energy. frontiersin.orgresearchgate.net

For some related compounds, such as sulfonated aromatic amines, aerobic degradation has been observed, while for others, poor biodegradability suggests they may not be effectively removed during biological wastewater treatment. nih.gov The half-life of a chemical, the time it takes for its concentration to reduce by half, is a key indicator of its persistence. orst.edu For instance, the atmospheric half-life of toluene (B28343) is approximately 13 hours due to reaction with hydroxyl radicals. nih.gov However, no such data has been found for this compound. The biodegradability of some diaminotoluene isomers is reported to be low. oecd.org

Table 1: General Persistence Categories Based on Half-life

| Persistence Category | Half-life Range |

| Low | < 16 days |

| Moderate | 16 to 59 days |

| High | > 60 days |

| Source: Information adapted from general pesticide half-life classifications. orst.edu |

Photooxidation Mechanisms and Stability in Environmental Compartments

Specific information on the photooxidation mechanisms and stability of this compound in different environmental compartments is not available. Generally, the atmospheric fate of organic compounds is often determined by their reaction with hydroxyl radicals. nih.gov For 2,3-toluenediamine, the estimated atmospheric half-life for this reaction is very short, at 0.6 hours, suggesting that if it were to partition to the atmosphere, it would degrade quickly. nih.gov However, its low vapor pressure makes this partitioning unlikely. nih.gov Diaminotoluenes are also known to be readily oxidized in neutral or alkaline solutions, forming dark-colored products. who.int

Occurrence and Fate in Wastewater Treatment Systems

There is no specific information available regarding the occurrence and fate of this compound in wastewater treatment systems. Studies on other emerging contaminants, such as para-phenylenediamine quinones (PPD-Qs), have shown that their removal efficiency in wastewater treatment plants can vary significantly, with a considerable portion not being fully eliminated. nih.gov The major sources of environmental pollution for diaminotoluenes, in general, are from their manufacture and use, with industrial wastes in landfills being a significant contributor. who.int Their water solubility creates a potential for leakage from these sites to contaminate surface and groundwater. who.int

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Analogues with Tunable Properties

The future of 3,5-Dimethylthio-2,6-diaminotoluene and its applications is intrinsically linked to the development of innovative and efficient synthetic methodologies. Current research is geared towards moving beyond traditional synthesis, which often involves harsh conditions, to more sophisticated and sustainable approaches.

Catalytic and Biocatalytic Routes: The exploration of advanced catalytic systems is a key area of future research. This includes the use of organocatalysis, which employs small organic molecules to catalyze reactions, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. bibliomed.orgmdpi.comnih.govresearchgate.net Furthermore, biocatalysis, leveraging enzymes for chemical transformations, presents a promising avenue for the synthesis of aromatic amines under mild conditions with high selectivity. henu.edu.cnmdpi.comacs.orgresearchgate.netelsevierpure.com The development of biocatalytic routes could lead to the production of this compound and its analogues with reduced environmental impact. henu.edu.cnmdpi.com

Flow Chemistry and High-Throughput Synthesis: The adoption of continuous flow chemistry and high-throughput experimentation is set to revolutionize the synthesis of specialty amines like this compound. rsc.orgin-part.comrsc.orgrsc.orgnih.gov These technologies enable rapid reaction optimization, improved process control, and enhanced safety, facilitating the efficient synthesis of a library of analogues with varied functionalities. in-part.comrsc.orgacs.org By systematically altering substituents on the aromatic ring or the sulfur atoms, researchers can fine-tune the electronic and steric properties of the diamine, leading to materials with tailored characteristics.

Synthesis of Functionalized Analogues: A significant research thrust is the synthesis of novel analogues of this compound. By introducing different functional groups, the properties of the resulting polymers can be precisely controlled. For instance, the synthesis of other substituted 2,6-diaminotoluene (B122827) derivatives is an active area of investigation. mdpi.comnih.govnih.gov The development of synthetic routes to functionalized aromatic diamines is crucial for expanding the library of available monomers for high-performance polymers. mdpi.comresearchgate.netacs.org

Development of Advanced Functional Materials beyond Traditional Polyurethanes

While this compound is well-established as a curative for polyurethanes, its potential extends far beyond this traditional application. acs.org Its unique structure, with two amino groups and two sulfur atoms, makes it a versatile building block for a new generation of advanced functional materials.

High-Performance Polyimides and Polyamides: The incorporation of this compound into the backbone of polyimides and polyamides is a promising area for creating materials with exceptional thermal stability, chemical resistance, and mechanical properties. bibliomed.orgmdpi.comrsc.orgvt.edunih.gov The ortho-methyl groups and the thioether linkages can influence the polymer chain packing and intermolecular interactions, potentially leading to materials with unique gas transport properties or enhanced solubility for easier processing. rsc.org The synthesis of polyamides containing sulfur and thiazole (B1198619) moieties has been shown to result in polymers with good solubility and thermal stability. nih.govresearchgate.net

Advanced Epoxy Resins: The use of this compound as a curing agent for epoxy resins is an emerging application. dntb.gov.uanih.gov Its sterically hindered nature can influence the cross-linking density and the final network structure of the epoxy, potentially leading to materials with improved toughness, thermal stability, and chemical resistance compared to those cured with conventional amines. dntb.gov.ua

Polythioureas and Other Sulfur-Containing Polymers: The presence of sulfur atoms in this compound opens up possibilities for the synthesis of novel sulfur-containing polymers, such as polythioureas. researchgate.netnih.govnih.gov These polymers are known for their high refractive indices, excellent metal-binding capabilities, and potential applications in optical materials and sensors. The direct polymerization of elemental sulfur with diamines is an area of active research. researchgate.net

Integrative Studies: Combining Experimental and Computational Approaches for Predictive Modeling

To accelerate the discovery and design of new materials based on this compound, an integrated approach that combines experimental synthesis and characterization with computational modeling is essential.

Quantum Mechanics and DFT Studies: Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure and reactivity of molecules. DFT calculations can be used to predict the reaction mechanisms of polymerization, the influence of substituents on the reactivity of the diamine, and the electronic properties of the resulting polymers. researchgate.netmdpi.comdntb.gov.uarsc.orgmdpi.com Such studies can provide valuable insights that guide the rational design of new monomers and polymers with desired properties. mdpi.com

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide detailed information about the structure-property relationships in polymers derived from this compound. By simulating the behavior of polymer chains at the atomic level, MD can predict macroscopic properties such as glass transition temperature, mechanical strength, and diffusion coefficients of small molecules within the polymer matrix.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a molecule and its properties. nih.govnih.govconicet.gov.arresearchgate.netehu.es By developing QSPR models for polymers based on this compound and its analogues, it is possible to predict the properties of new, unsynthesized polymers. This predictive capability can significantly reduce the time and experimental effort required for the development of new materials with specific performance characteristics. conicet.gov.arresearchgate.net

| Modeling Technique | Application in this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms of polymerization. Predicting the reactivity of novel analogues. | Understanding catalytic pathways. Guiding the synthesis of monomers with tailored electronic properties. dntb.gov.uamdpi.com |

| Molecular Dynamics (MD) | Simulating the morphology and dynamics of polymer chains. | Predicting mechanical properties, thermal transitions, and transport phenomena in new polymers. |

| Quantitative Structure-Property Relationship (QSPR) | Developing predictive models for polymer properties based on monomer structure. | Accelerating the discovery of new materials with desired characteristics by screening virtual libraries of compounds. nih.govnih.govconicet.gov.ar |

Research into Sustainable Synthesis and Environmental Remediation Strategies

In an era of increasing environmental awareness, the development of sustainable chemical processes and effective remediation strategies is of paramount importance. Research into the lifecycle of this compound, from its synthesis to its potential environmental impact, is a critical future direction.

Green Synthetic Approaches: Future research will focus on developing greener synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize renewable resources. acs.orgresearchgate.net This includes the use of biocatalysis and green solvents to create more sustainable manufacturing processes. henu.edu.cnmdpi.comresearchgate.net The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, will guide the development of these new synthetic methods. rsc.orgresearchgate.net

Environmental Fate and Biodegradation: Understanding the environmental fate of this compound and its degradation products is crucial. Research is needed to investigate its persistence, potential for bioaccumulation, and toxicity to aquatic organisms. nih.govnih.gov Studies on the biodegradation of aromatic amines and sulfur-containing compounds will inform risk assessments and the development of effective remediation strategies. nih.gov

Advanced Oxidation and Remediation Technologies: For the treatment of industrial wastewater containing this compound and other related compounds, advanced oxidation processes (AOPs) are being explored. nih.govtandfonline.comresearchgate.netmostwiedzy.plnih.gov These technologies, which include photocatalysis and ozonation, are capable of degrading persistent organic pollutants into less harmful substances. tandfonline.comresearchgate.netrsc.orgdntb.gov.ua Research into photocatalytic degradation using materials like titanium dioxide (TiO2) shows promise for the removal of sulfur-containing organic compounds. henu.edu.cnresearchgate.netrsc.orgdntb.gov.uaacs.org The development of efficient and cost-effective remediation technologies is a key goal for ensuring the environmental sustainability of industrial processes involving this compound.

| Strategy | Focus Area | Key Research Goals |

| Sustainable Synthesis | Green Chemistry | Develop biocatalytic and organocatalytic routes; utilize renewable feedstocks and green solvents. bibliomed.orghenu.edu.cnacs.orgresearchgate.net |

| Environmental Fate | Biodegradation Studies | Investigate the persistence, bioaccumulation, and microbial degradation pathways of the compound and its derivatives. nih.gov |

| Remediation | Advanced Oxidation Processes (AOPs) | Optimize photocatalytic and ozonation methods for the complete mineralization of the compound in industrial wastewater. nih.govtandfonline.comresearchgate.netmostwiedzy.pl |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3,5-Dimethylthio-2,6-diaminotoluene, and how can AI tools optimize retrosynthesis planning?

- Methodological Answer : Begin with functional group analysis: the amino (-NH₂) and methylthio (-SMe) groups require protection/deprotection strategies to avoid side reactions. For example, nitro groups can be reduced to amines post-synthesis. AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict viable pathways by cross-referencing analogous compounds like halogenated toluenes . Prioritize routes with fewer steps and higher yields, validated by computational feasibility scores.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing standards like 2,6-Toluenediamine derivatives . For structural confirmation, employ tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). The methylthio groups can be identified via distinct H NMR shifts (~2.5 ppm for -SMe) and C NMR signals (~15-20 ppm). Cross-validate with IR spectroscopy for functional group fingerprints .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Work under inert atmospheres (N₂/Ar) to prevent oxidation of amino groups. Use fume hoods and personal protective equipment (PPE) due to potential toxicity, similar to halogenated analogs like 3,5-Dibromo-2,6-dichlorotoluene . Store in airtight, light-resistant containers at -20°C to minimize degradation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR/IR) for derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, amino protons may exhibit variable coupling in DMSO vs. CDCl₃. Use deuterated solvents and 2D NMR techniques (COSY, HSQC) to resolve ambiguities. Cross-reference with computational predictions (DFT calculations) for expected spectral patterns .

Q. What computational approaches predict the reactivity of methylthio and amino groups in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) can model electron density distributions. Methylthio groups act as weak electron-withdrawing substituents, altering the aromatic ring’s electronic environment. Use software like Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd-based systems for Suzuki couplings) .

Q. How does the methylthio group influence stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies: expose the compound to buffered solutions (pH 3–10) at 40–80°C. Monitor decomposition via HPLC and identify degradation products (e.g., sulfoxides or disulfides) using high-resolution MS. Compare stability profiles with non-thio analogs to isolate substituent effects .

Q. What experimental designs are optimal for studying its role in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use fluorescence-based assays to track binding interactions with target proteins. Synthesize probes by conjugating the compound to fluorophores (e.g., FITC) via amino group derivatization. Validate specificity via competitive inhibition assays and molecular docking simulations (AutoDock Vina) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。